![molecular formula C24H21N3O3 B380415 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 326889-78-5](/img/structure/B380415.png)
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as ODQ, is a potent and selective inhibitor of soluble guanylyl cyclase (sGC). It is widely used in scientific research to study the role of sGC in various physiological processes.
Mécanisme D'action
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione inhibits sGC activity by binding to the heme group of the enzyme, preventing it from binding to and activating guanosine triphosphate (GTP). This leads to decreased levels of cGMP, which is a key signaling molecule involved in many physiological processes.
Biochemical and Physiological Effects:
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to have a wide range of effects on various physiological processes. It has been shown to inhibit smooth muscle relaxation, platelet aggregation, and neurotransmitter release. It has also been shown to have anti-inflammatory effects and to inhibit tumor growth in some cases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its potency and selectivity for sGC inhibition. This allows researchers to study the specific role of sGC in various physiological processes. However, one limitation of using 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is that it can have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of results.
Orientations Futures
There are many potential future directions for research involving 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is in studying the role of sGC in various disease states, such as hypertension, heart failure, and cancer. Another area of interest is in developing more potent and selective sGC inhibitors for use in clinical settings. Additionally, there is potential for using 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione as a tool for studying the role of cGMP in various physiological processes.
Méthodes De Synthèse
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized by reacting 2-nitrobenzaldehyde with 4-phenylpiperazine to form 2-(4-phenylpiperazin-1-yl)benzaldehyde, which is then reacted with ethyl acetoacetate to form 2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.
Applications De Recherche Scientifique
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is primarily used in scientific research to study the role of sGC in various physiological processes. It has been shown to inhibit sGC activity in a dose-dependent manner, leading to decreased levels of cyclic guanosine monophosphate (cGMP) in cells and tissues. This can have a wide range of effects on physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Propriétés
IUPAC Name |
2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c28-21(26-14-12-25(13-15-26)18-8-2-1-3-9-18)16-27-23(29)19-10-4-6-17-7-5-11-20(22(17)19)24(27)30/h1-11H,12-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQPEWGHKGVUIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

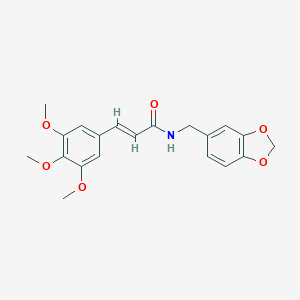
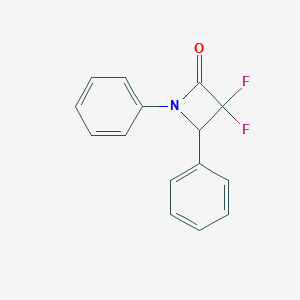
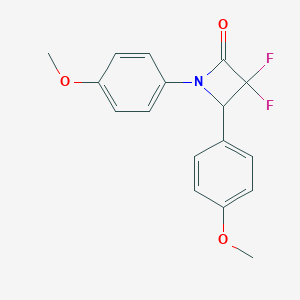
![1,3-Benzothiazol-2-yl (3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl sulfide](/img/structure/B380336.png)
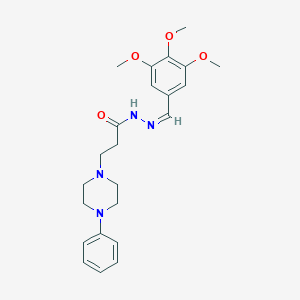
![2-amino-4-(2-butoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B380339.png)


![6-Amino-3-methyl-4-[5-(2,4,6-trichlorophenyl)thiophen-2-yl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B380347.png)
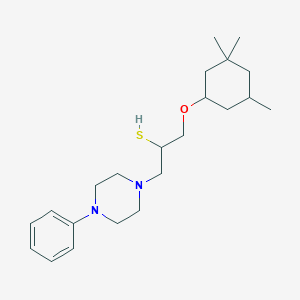


![2-[2-(4-{3-[(4-cyclohexylphenyl)oxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380354.png)
![4-Ethyl 2-methyl 3-methyl-5-({3-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]propanoyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B380356.png)